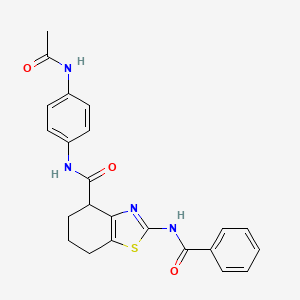![molecular formula C18H24ClN3 B6501623 1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1396578-34-9](/img/structure/B6501623.png)
1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorophenylmethyl)-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine, otherwise known as 3C-PP, is a heterocyclic compound commonly used in scientific research. It is a member of the piperidine family and is widely used in the synthesis of drugs and other compounds. 3C-PP has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
3C-PP has been studied extensively for its potential applications in the fields of chemistry, biochemistry, and pharmacology. It has been used in the synthesis of drugs and other compounds, as well as in the development of new methods for the synthesis of complex molecules. It has also been used in the study of enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 3C-PP is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and alters the activity of enzymes. This binding is thought to be responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
3C-PP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to bind to receptors in the body. It has also been shown to have anti-inflammatory, anti-fungal, and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3C-PP in laboratory experiments has several advantages. It is highly soluble in water and organic solvents, and its synthesis is relatively simple and inexpensive. However, it has some drawbacks. For example, it is highly toxic and must be handled with care.
Zukünftige Richtungen
The future of 3C-PP research is promising. It has potential applications in drug discovery and development, as well as in the development of new methods for the synthesis of complex molecules. Additionally, further research is needed to fully understand its mechanism of action. Other potential future directions include the study of its anti-inflammatory, anti-fungal, and anti-tumor properties, as well as its potential applications in the treatment of various diseases.
Synthesemethoden
3C-PP is synthesized through a multi-step process that involves the reaction of 3-chlorophenylmethyl chloride with 4-methyl-3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of anhydrous sodium acetate, a base catalyst. This reaction yields 3C-PP and sodium chloride as the by-products. The reaction is highly exothermic and the reaction time is typically between 2-3 hours.
Eigenschaften
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3/c1-14-10-15(2)22(20-14)13-16-6-8-21(9-7-16)12-17-4-3-5-18(19)11-17/h3-5,10-11,16H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHOBRXDMNVLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-acetylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl]-4-chlorobenzamide](/img/structure/B6501554.png)
![1-[5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]-4-(2-methoxybenzenesulfonyl)piperazine](/img/structure/B6501557.png)
![1-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-1H-1,3-benzodiazole; oxalic acid](/img/structure/B6501561.png)
![1-{4-[(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)methyl]piperidin-1-yl}ethan-1-one; oxalic acid](/img/structure/B6501566.png)
![3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6501570.png)
![N-[(furan-2-yl)methyl]-2-{[(4-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501580.png)
![4-[(1H-imidazol-1-yl)methyl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B6501582.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[(3-methylphenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B6501598.png)
![1-(ethanesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B6501602.png)
![N-(5-chloro-2-methoxyphenyl)-2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B6501611.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methylphenyl)methyl]piperidine](/img/structure/B6501619.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine](/img/structure/B6501628.png)
![N-[(3,4-dimethoxyphenyl)methyl]-4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6501630.png)